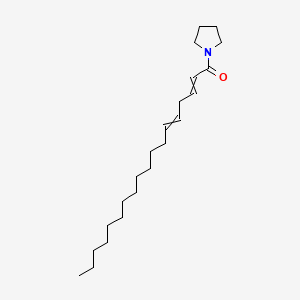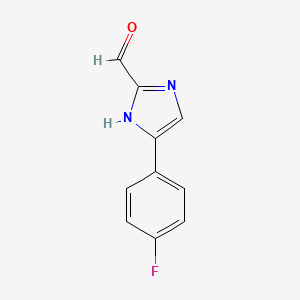
1,2-Propanediol, 3-chloro-, phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediol, 3-chloro-, phosphate: is a chemical compound with the molecular formula C₃H₇ClO₂. It is also known by various other names such as α-Chlorohydrin, Glycerin α-monochlorhydrin, and Glycerol 3-chlorohydrin . This compound is a colorless to pale yellow hygroscopic liquid that is denser than water and has a sweetish taste . It is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Propanediol, 3-chloro-, phosphate can be synthesized through the reaction of glycerol with hydrochloric acid. The reaction involves the substitution of a hydroxyl group in glycerol with a chlorine atom, resulting in the formation of 3-chloro-1,2-propanediol . Another method involves the hydrolysis of epichlorohydrin in the presence of dilute sulfuric acid, followed by distillation to obtain the final product .
Industrial Production Methods: The industrial production of this compound typically involves the use of glycerol and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the efficient conversion of glycerol to the desired product. The process may also involve purification steps such as distillation to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Propanediol, 3-chloro-, phosphate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be substituted by other nucleophiles such as hydroxide ions, resulting in the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Major Products:
Nucleophilic Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include aldehydes and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1,2-Propanediol, 3-chloro-, phosphate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,2-Propanediol, 3-chloro-, phosphate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various metabolic pathways. It can also interact with cellular components, leading to changes in cellular functions and processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,2-Propanediol:
1,3-Propanediol: Another diol with a different arrangement of hydroxyl groups, leading to different chemical properties and applications.
Uniqueness: 1,2-Propanediol, 3-chloro-, phosphate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties. This makes it suitable for specific applications where other similar compounds may not be effective .
Eigenschaften
CAS-Nummer |
56729-01-2 |
|---|---|
Molekularformel |
C3H10ClO6P |
Molekulargewicht |
208.53 g/mol |
IUPAC-Name |
3-chloropropane-1,2-diol;phosphoric acid |
InChI |
InChI=1S/C3H7ClO2.H3O4P/c4-1-3(6)2-5;1-5(2,3)4/h3,5-6H,1-2H2;(H3,1,2,3,4) |
InChI-Schlüssel |
GUGYAJQIQPZZBD-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CCl)O)O.OP(=O)(O)O |
Physikalische Beschreibung |
Liquid; Other Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



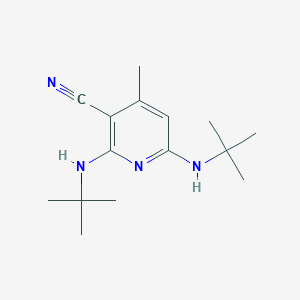
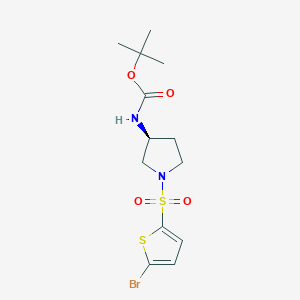

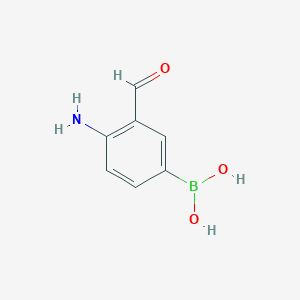
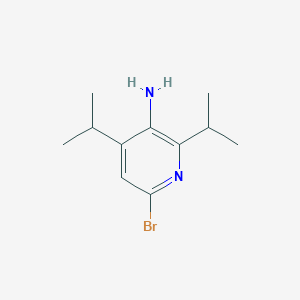
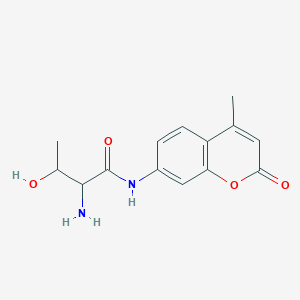
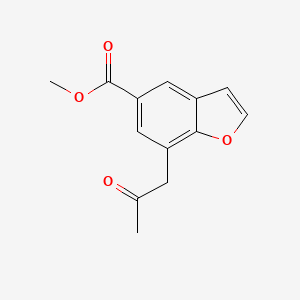


![4-(5-Hydroxymethyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13978050.png)
![6-Bromo-8-methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B13978055.png)
